1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea: Another structural isomer with the fluorine atom in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11F3N2O2 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-1-3-10(4-2-9)18-14(20)19-11-5-7-12(8-6-11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
InChI Key |
XDMQPUWSIGMIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.